N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine

Catalog No.
S13252806
CAS No.
71079-77-1
M.F
C21H25N5S
M. Wt
379.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiaz...

CAS Number

71079-77-1

Product Name

N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine

IUPAC Name

2-cyclohexyl-1-(2-ethylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine

Molecular Formula

C21H25N5S

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C21H25N5S/c1-2-15-14-19(17-10-6-7-11-18(17)23-15)25-20(26-21-22-12-13-27-21)24-16-8-4-3-5-9-16/h6-7,10-14,16H,2-5,8-9H2,1H3,(H2,22,23,24,25,26)

InChI Key

AOJYZUCNDCIVNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC=CS4

N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine is a complex organic compound characterized by its unique structure that includes a cyclohexyl group, a quinoline derivative, and a thiazole moiety. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C18H22N4SC_{18}H_{22}N_4S, which reflects its diverse functional groups that contribute to its chemical properties.

The chemical reactivity of N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine can be attributed to the presence of the guanidine functional group, which can participate in nucleophilic substitutions and form complexes with metal ions. Additionally, the thiazole ring can undergo electrophilic substitutions, making it versatile in synthetic applications. Specific reactions may include:

  • Nucleophilic Substitution: The guanidine nitrogen atoms can act as nucleophiles, allowing for substitution reactions with alkyl halides.
  • Electrophilic Aromatic Substitution: The quinoline structure can engage in electrophilic aromatic substitution, particularly at the 2-position due to the electron-donating effects of adjacent groups.

Research indicates that N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound has antimicrobial effects against various bacterial strains.
  • Anticancer Activity: Preliminary investigations suggest potential anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, contributing to its therapeutic potential.

The synthesis of N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine typically involves multi-step processes, including:

  • Formation of Guanidine Derivatives: Starting from cyclohexyl isocyanate and appropriate amines.
  • Thiazole Ring Formation: Utilizing appropriate thiazole precursors through cyclization reactions.
  • Quinoline Coupling: Employing coupling reactions to attach the quinoline moiety, often through palladium-catalyzed cross-coupling methods.

These methods may require optimization to enhance yield and purity.

N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine finds applications in various domains:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Chemical Research: Used as a reagent in organic synthesis and as a model compound for studying guanidine chemistry.
  • Biotechnology: Potential applications in enzyme inhibition studies and as a probe in biochemical assays.

Interaction studies involving N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine often focus on its binding affinity with biological targets such as enzymes and receptors:

  • Molecular Docking Studies: These studies help predict how the compound interacts with target proteins, providing insights into its mechanism of action.
  • In Vitro Assays: Biological assays are conducted to evaluate the efficacy of the compound against specific pathogens or cancer cell lines.

Several compounds share structural features with N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine, allowing for comparative analysis:

Compound NameStructure HighlightsBiological Activity
N-Cyclohexyl-N'-methyl-N''-(4-methylthiazol-5-yl)guanidineSimilar guanidine core; different substituentsAntimicrobial
2-EthylquinolineQuinoline structure without thiazoleAnticancer
Thiazolyl GuanidinesVariations in substituents on thiazoleEnzyme inhibition

Uniqueness

N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine stands out due to its combination of a cyclohexyl group with both quinoline and thiazole functionalities, which may synergistically enhance its biological activity compared to simpler derivatives.

This comprehensive overview highlights the significance of N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine in chemical research and potential therapeutic applications, underscoring its unique structural properties and biological promise.

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

379.18306699 g/mol

Monoisotopic Mass

379.18306699 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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